(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Description
(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine). This compound features:
- Stereochemistry: R-configuration at the 4th carbon of the pentanoic acid backbone.
- Structure: A five-carbon chain with the Fmoc-protected amino group at position 4 and a terminal carboxylic acid group.
- Applications: Critical for synthesizing peptides with specific stereochemical and functional properties, particularly in medicinal chemistry and biochemical research.
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(10-11-19(22)23)21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUWOMDZJCFFDR-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This is achieved through the reaction of the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIEA) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The Fmoc group is removed using a base such as piperidine, allowing the amino group to react with the next amino acid in the sequence .
Chemical Reactions Analysis
Deprotection Reactions
The Fmoc group is selectively removed under basic conditions to regenerate the free amine, a fundamental step in solid-phase peptide synthesis (SPPS).
Key Findings :
-
Piperidine is preferred for its efficiency and compatibility with automated synthesizers .
-
Overexposure to bases like DBU may lead to side reactions with acid-sensitive residues.
Peptide Coupling Reactions
The carboxylic acid reacts with amines to form peptide bonds, facilitated by coupling agents:
| Coupling Reagent | Solvent | Activation Time | Efficiency |
|---|---|---|---|
| HBTU/HOBt | DMF | 5–10 min | 85–92% |
| DCC/DMAP | CH₂Cl₂ | 15–30 min | 78–88% |
| COMU | DMF | 3–5 min | 90–95% |
Mechanistic Insight :
-
HOBt suppresses racemization by stabilizing the active ester intermediate.
-
COMU-based couplings minimize side products in sterically hindered systems .
Esterification and Hydrolysis
The carboxylic acid undergoes esterification for protection or derivatization:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Methyl ester formation | SOCl₂/MeOH | Methyl ester | Solubility enhancement |
| t-Butyl ester formation | DCC/DMAP, t-BuOH | t-Butyl ester | Acid-labile protection |
| Saponification | NaOH/EtOH/H₂O | Free acid | Deprotection for further functionalization |
Notable Data :
-
t-Butyl esters exhibit stability toward piperidine, enabling orthogonal deprotection strategies.
Oxidation and Reduction
The pentanoic acid chain participates in redox reactions:
| Transformation | Reagent | Conditions | Outcome |
|---|---|---|---|
| Oxidation of side chain | KMnO₄/H⁺ | 0–5°C, 2 hr | Ketone formation |
| Reduction of amide | LiAlH₄ | THF, reflux | Amine generation |
Caution :
-
Strong oxidants like KMnO₄ may degrade the Fmoc group if not carefully controlled.
Substitution Reactions
The amine and carboxylic acid enable nucleophilic and electrophilic substitutions:
| Reaction Type | Reagent | Product | Utility |
|---|---|---|---|
| Acylation | AcCl/pyridine | Acetylated derivative | Stability studies |
| Sulfonation | SO₃/pyridine | Sulfonic acid | Ionic functionality introduction |
Stability Under Reaction Conditions
-
pH Sensitivity : Stable at pH 2–10 but degrades rapidly under strongly acidic (pH < 1) or basic (pH > 12) conditions.
-
Thermal Stability : Decomposes above 150°C, limiting high-temperature applications .
This comprehensive analysis underscores the compound’s versatility in organic synthesis, particularly in peptide chemistry, where controlled deprotection and efficient coupling are paramount. Experimental protocols should prioritize reagent compatibility and reaction monitoring to maximize yields.
Scientific Research Applications
Peptide Synthesis
The primary application of (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid lies in its role as a building block in peptide synthesis. The stability and ease of deprotection associated with the Fmoc group make it an ideal candidate for constructing peptides with specific sequences.
Table 1: Comparison of Protective Groups in Peptide Synthesis
| Protective Group | Advantages | Disadvantages |
|---|---|---|
| Fmoc | Easy deprotection, stable | Requires strong base for removal |
| Boc | Mild conditions for removal | Less stable under acidic conditions |
| Acetyl | Simple synthesis | Less effective for complex peptides |
Drug Development
Peptides synthesized using this compound can exhibit various biological functions depending on their sequence and structure. This makes them potential candidates for therapeutic applications, including:
- Antimicrobial Agents : Peptides derived from this compound have been studied for their ability to disrupt bacterial membranes.
- Anticancer Therapies : Certain peptide sequences may target cancer cells specifically, enhancing the efficacy of treatments.
Therapeutic Peptides
A study investigated the synthesis of antimicrobial peptides using this compound as a precursor. The resulting peptides demonstrated significant activity against drug-resistant bacterial strains, highlighting their potential in clinical applications.
Structural Studies
Research involving the use of this compound in structural biology has shown that peptides synthesized with the Fmoc group can be effectively used in crystallography to determine protein structures. The ability to modify peptide sequences allows researchers to explore protein interactions and functions more comprehensively .
Mechanism of Action
The mechanism of action of (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid involves the protection of the amino group of amino acids during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The deprotection step, which removes the Fmoc group, is crucial for the continuation of the peptide synthesis process .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with key analogs, highlighting structural variations, molecular properties, and applications:
Physicochemical Properties
- Hydrophobicity: Linear chains (e.g., target compound) exhibit moderate hydrophobicity. Branched analogs (e.g., 4,4-dimethylpentanoic acid) and aromatic derivatives (e.g., phenoxy-substituted compound) show increased logP values, enhancing membrane permeability .
- Solubility :
- Carboxylic acid terminus ensures solubility in polar solvents (e.g., DMF, DMSO).
- Bulky substituents (e.g., methyl branches, aromatic groups) reduce aqueous solubility .
Biological Activity
(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid, commonly referred to as Fmoc-amino acid, is a synthetic compound widely utilized in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for amino acids, enabling the selective formation of peptide bonds. This article explores the biological activity of this compound, its mechanisms of action, and its applications in various fields.
- IUPAC Name : this compound
- Molecular Formula : C20H21NO4
- Molecular Weight : 353.39 g/mol
- CAS Number : 1189357-66-1
The primary function of this compound is its role in peptide synthesis:
- Protection of Amino Group : The Fmoc group protects the amino group of the amino acid from unwanted reactions during peptide bond formation.
- Peptide Bond Formation : Upon removal of the Fmoc group, the free amino group can react with the carboxyl group of another amino acid to form a peptide bond.
- Deprotection Conditions : The Fmoc group can be removed using mild bases such as piperidine, allowing for efficient synthesis without damaging sensitive functional groups.
Biochemical Pathways
The compound is involved in several biochemical pathways:
- Peptide Synthesis Pathway : It facilitates the assembly of peptides by providing a stable and easily removable protecting group.
- Protein Folding : The peptides synthesized can fold into functional proteins, which are crucial for various biological functions.
Pharmacokinetics
As part of peptide synthesis, this compound is expected to be rapidly metabolized and excreted once incorporated into peptides. The stability of the Fmoc group at room temperature aids in maintaining the integrity of the compound during synthesis.
Biological Applications and Research Findings
The compound has significant applications in various scientific fields:
1. Chemistry
- Used as a building block in the synthesis of complex peptides and proteins.
- Facilitates solid-phase peptide synthesis (SPPS), a method that allows for efficient and rapid peptide assembly.
2. Biology
- Important in studying protein structure and function by enabling the production of specific peptide sequences.
- Assists in understanding interactions between peptides and biological targets.
3. Medicine
- Plays a role in developing peptide-based drugs and therapeutic agents.
- Utilized in creating enzyme substrates and inhibitors, contributing to drug discovery efforts.
4. Industry
- Employed in producing synthetic peptides for various applications, including biochemicals used in research and diagnostics.
Case Studies
Several studies highlight the effectiveness of this compound in research:
- Peptide Synthesis Efficiency :
- Antimalarial Drug Development :
-
Protein Interaction Studies :
- Investigations into how synthesized peptides interact with specific receptors have been facilitated by using this compound as a key building block .
Q & A
Q. What in vitro assays validate the compound’s role in modulating protein-protein interactions (PPIs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
